molecular formula C5H2Cl2OS B1586821 3-Chlorothiophene-2-carbonyl chloride CAS No. 86427-02-3

3-Chlorothiophene-2-carbonyl chloride

Cat. No. B1586821
CAS RN: 86427-02-3
M. Wt: 181.04 g/mol
InChI Key: GCPHKTQMABHWPY-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 . It is a white to light yellow crystal powder . It is one of the reactants in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a novel apoptosis inducer .


Molecular Structure Analysis

The molecular structure of 3-Chlorothiophene-2-carbonyl chloride can be represented by the SMILES string ClC(=O)c1sccc1Cl . This indicates that the molecule consists of a thiophene ring with a carbonyl chloride group at the 2nd position and a chlorine atom at the 3rd position.


Chemical Reactions Analysis

3-Chlorothiophene-2-carbonyl chloride is used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

3-Chlorothiophene-2-carbonyl chloride is a solid with a melting point of 43-44°C and a boiling point of 113°C at 0.5mm pressure . Its density is predicted to be 1.543±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, synthesized from cinnamic acid and thionyl chloride, has been characterized by X-ray crystal structure determination, revealing interactions in its crystal structure and is further characterized by NMR and mass spectrometry (Tarighi et al., 2009).

Organic Synthesis and Reactions

  • 2-Chlorothiophene has been found to react with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes, a key reaction in organic synthesis (Sone et al., 1986).
  • The compound is also involved in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, highlighting its role in producing heterocyclic compounds (Abu-El-Halawa et al., 2008).

Polymerization and Material Science

  • 2,5-Dichlorothiophene polymerization with aluminum chloride–cupric chloride leads to the formation of poly-5-chloro-2,3-thienylene, demonstrating its application in the field of polymer science (Ramsey & Kovacic, 1969).

Heterocyclic Chemistry and Medicinal Applications

  • The reaction of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with various amines and subsequent processes have been used to synthesize lactams and other derivatives, which are significant in medicinal chemistry (Kudo et al., 1987).
  • The compound is also a precursor in the synthesis of various antimicrobial and analgesic compounds, showing its importance in pharmaceutical research (Kumara et al., 2009).

Advanced Organic Synthesis Techniques

  • It is used in the synthesis of unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes, showcasing advanced techniques in organic synthesis (Sone et al., 1994).

Safety And Hazards

3-Chlorothiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled and contact with skin, eyes, or clothing should be avoided. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHKTQMABHWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370970
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiophene-2-carbonyl chloride

CAS RN

86427-02-3
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86427-02-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Excess thionyl chloride (3.5 ml, 48.0 mmoles) was added to 0.85 g (5.2 mmoles) of 3-chloro-2-thiophenecarboxylic acid (prepared according to Corral, C., et al., Heterocycles 23:1431 (1985)) dissolved in 50 ml of toluene and stirring at room temperature. After addition the solution was refluxed for 3 hours to form 3-chloro-2-thiophenecarbonyl chloride. Concentration of the reaction solution gave the acid chloride as a white solid. The acid chloride was then dissolved in 4 ml of N,N-dimethylformamide and slowly added to a cooled (ice/water bath) stirring solution of 5-chloro-2-oxindole-1-carboxamide (1.0 g, 4.71 mmoles) and 4-(N,N-dimethylamino)pyridine (1.3 g, 10.5 mmoles) in 10 ml of N,N-dimethylformamide. After 45 minutes the solution was allowed to warm to room temperature and after 2 hours was worked-up by pouring into a mixed ice/6 N hydrochloric acid solution. A yellow precipitate formed. The precipitate was filtered, washed with water and dried to give 1.3 g of impure product as a yellow solid. Recrystallization with acetic acid/heptane (2:1) gave 0.77 g (2.2 mmoles) of pure title compound as yellow needles, m.p. 222°-224° C. Total yield of product was 42%.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GA Eller, AW Haring, B Datterl, M Zwettler, W Holzer - Heterocycles, 2007 - hero.epa.gov
… Hence, treatment of I-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, 3-chlorothiophene-2-carbonyl chloride, or 3-chloro-1-…
Number of citations: 27 hero.epa.gov
G Albano, T Colli, L Nucci, R Charaf, T Biver, A Pucci… - Dyes and …, 2020 - Elsevier
… Starting substrates thiophene-2-carbonyl chloride (4a), 3-methylthiophene-2-carbonyl chloride (4b) and 3-chlorothiophene-2-carbonyl chloride (4c) were purchased from Sigma Aldrich …
Number of citations: 29 www.sciencedirect.com
SJ Balkrishna, R Shukla, JP Jasinski… - Proceedings of the …, 2014 - Springer
… 3-Chlorothiophene-2-carbonyl chloride (0.5 g, 2.8 mmol) was dissolved in dry CH 2 Cl 2 (25 … was slowly added to the 3-chlorothiophene-2-carbonyl chloride solution by dropping funnel. …
Number of citations: 3 link.springer.com
I Sović, M Viskić, B Bertoša, K Ester, M Kralj… - Monatshefte für Chemie …, 2015 - Springer
… compounds 3a–3f we have used commercially available 4-substituted anilines 1a–1c and aminopyridines 1d–1f, which gave in the reaction with 3-chlorothiophene-2-carbonyl chloride …
Number of citations: 7 link.springer.com
MD from Benzamides - academia.edu
… 3-Chlorothiophene-2-carbonyl chloride (0.5 g, 2.8 mmol) was dissolved in dry CH2Cl2 (25 … ) was slowly added to the 3-chlorothiophene2-carbonyl chloride solution by dropping funnel. …
Number of citations: 2 www.academia.edu
C Dockendorff, S Jin, M Olsen, M Lautens… - Bioorganic & medicinal …, 2009 - Elsevier
… Deprotection with TFA, acylation with methoxyacetyl chloride, reduction of the intermediate amide with alane, and acylation with 3-chlorothiophene-2-carbonyl chloride proceeded …
Number of citations: 106 www.sciencedirect.com
HZ Zhang, S Kasibhatla, J Kuemmerle… - Journal of medicinal …, 2005 - ACS Publications
… It was prepared from 3-chlorothiophene-2-carbonyl chloride and N-hydroxy-4-(trifluoromethyl)benzamidine by a one-pot reaction in high yield. Other 3-aryl-5-aryl-1,2,4-oxadiazoles (4) …
Number of citations: 279 pubs.acs.org

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